
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide works by binding to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cancer cell growth and inflammation. In addition, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and can have neuroprotective effects.
Biochemical and Physiological Effects
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the immune response. In neurological research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One advantage of using N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide in lab experiments is its specificity for the bromodomain of BET proteins. This allows for the selective targeting of gene expression and reduces the risk of off-target effects. However, one limitation is that N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
Future research on N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide could focus on its potential therapeutic applications in specific types of cancer and neurological disorders. In addition, research could investigate the use of N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide in combination with other drugs to enhance its effectiveness. Finally, research could investigate the development of more potent and stable analogs of N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide for use in vivo.
合成法
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromopyrazine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminonicotinic acid. The final step involves the reaction of the resulting amide with oxalyl chloride and dimethylformamide to yield N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide.
科学的研究の応用
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Inflammation research has shown that N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can reduce the production of inflammatory cytokines, which are involved in the immune response. In neurological research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
特性
IUPAC Name |
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O2/c11-7-4-14-8(5-13-7)15-10(17)6-2-1-3-12-9(6)16/h1-5H,(H,12,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGCGQEZXRYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)
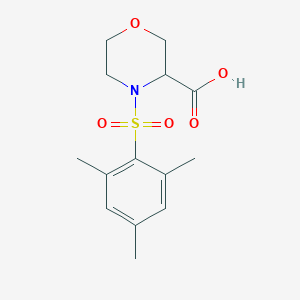
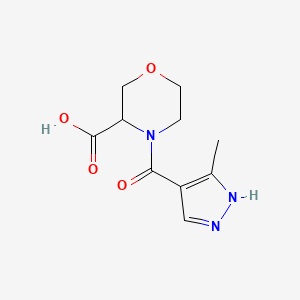
![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
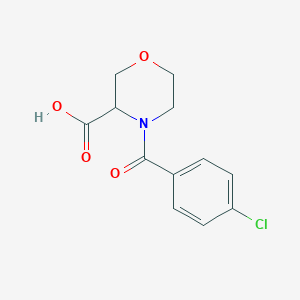
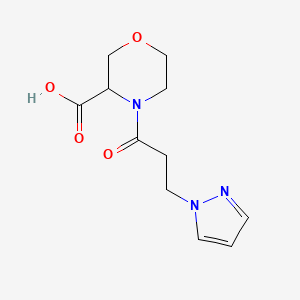
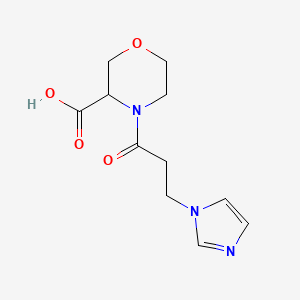
![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)
![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)

![3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7581373.png)